molecular formula C11H6ClFN2O4 B1463751 3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1283108-59-7

3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1463751
CAS RN: 1283108-59-7
M. Wt: 284.63 g/mol
InChI Key: NUTUXZQYAIADHT-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluorophenylacetic acid” is a compound with the CAS Number: 705-79-3 . It has a molecular weight of 188.59 . It is a useful intermediate for organic synthesis . “3-Chloro-4-fluorophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The Inchi Code for “3-Chloro-4-fluorophenylacetic acid” is 1S/C8H6ClFO2/c9-6-3-5 (4-8 (11)12)1-2-7 (6)10/h1-3H,4H2, (H,11,12) . The molecular formula for “3-Chloro-4-fluorophenylboronic acid” is C6H5BClFO2 .


Physical And Chemical Properties Analysis

The boiling point of “3-Chloro-4-fluorophenylacetic acid” is 55-58 . The physical form is a solid-powder .

Safety And Hazards

For “3-Chloro-4-fluorophenylacetic acid”, the safety information includes pictograms GHS07, Signal Word Warning, and Hazard Statements H315;H319;H335 . Precautionary statements include P261;P271;P280 .

Future Directions

There is a study leveraging the 3-Chloro-4-fluorophenyl motif to identify inhibitors of Tyrosinase from Agaricus bisporus . The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, showing a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O4/c12-7-3-5(1-2-8(7)13)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTUXZQYAIADHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=CNC2=O)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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